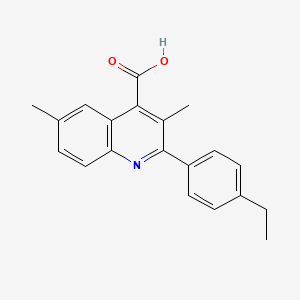

![molecular formula C16H19N3OS B1326637 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861238-33-7](/img/structure/B1326637.png)

4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

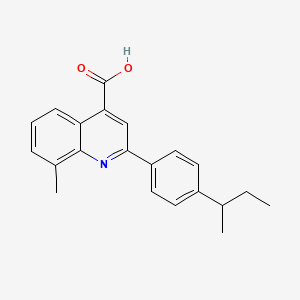

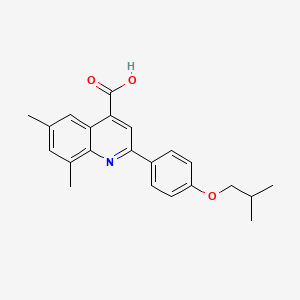

“4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C16H19N3OS and a molecular weight of 301.41 . It contains an allyl group (−CH2−HC=CH2), a cyclopentyloxy group, a phenyl group, and a 1,2,4-triazole ring with a thiol group .

Chemical Reactions Analysis

The allyl group in the molecule could undergo reactions typical for alkenes, such as electrophilic addition or oxidation . The thiol group might participate in oxidation reactions or form disulfide bonds. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles at the nitrogen atoms.Wissenschaftliche Forschungsanwendungen

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as certain 1,2,4-triazoles-3-thiones, have shown high indicators of antioxidant and antiradical activity. These properties are beneficial for improving the overall condition and biochemical processes in patients exposed to high doses of radiation. The chemical reactivity of 3-thio-1,2,4-triazoles has been compared to biogenic amino acids like cysteine, which also contains a free SH-group in its structure, indicating potential for therapeutic applications (Kaplaushenko, 2019).

Broad Biological Activities

The triazole class has been extensively studied for its broad range of biological activities. Novel 1,2,4-triazole derivatives have been developed with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This diversity indicates the potential for these compounds to address various neglected diseases and challenges such as antibiotic resistance (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis and biological evaluation of 1,2,4-triazole derivatives have highlighted their antimicrobial and antifungal capabilities. Recent studies have identified new compounds among 4,5-diphenyl-4H-1,2,4-triazole-3-thiols with pronounced antibacterial activity against S. aureus and antifungal activity against Candida albicans, underscoring the potential for the development of new antimicrobial agents (Ohloblina, 2022).

Applications in Agriculture and Medicine

Amino-1,2,4-triazoles serve as a raw material for the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility and efficacy in various applications demonstrate the potential for wide-ranging use in both agriculture and medicine (Nazarov et al., 2021).

Drug Discovery and Development

1,2,4-Triazole-containing scaffolds have been recognized for their significance in drug discovery, particularly against cancer cells, microbes, and various diseases. The ability to synthesize these scaffolds using 3-amino-1,2,4-triazole highlights the ongoing search for efficient methodologies to develop new drug candidates (Nasri et al., 2021).

Eigenschaften

IUPAC Name |

3-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-11-19-15(17-18-16(19)21)12-7-9-14(10-8-12)20-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEVWOQMYZEZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)